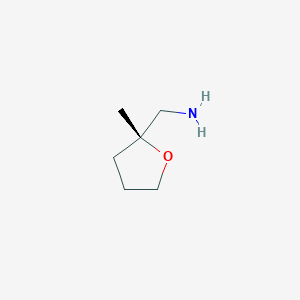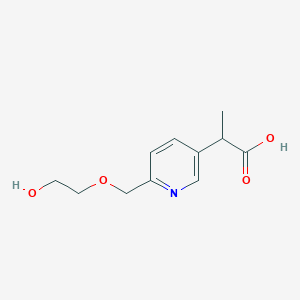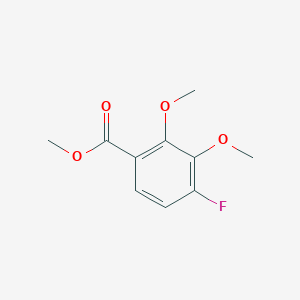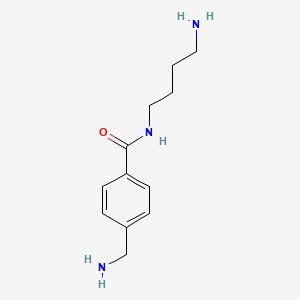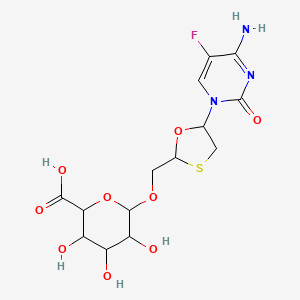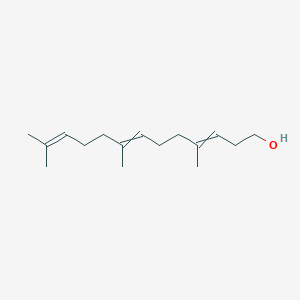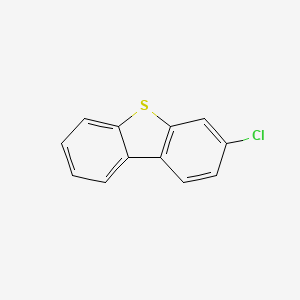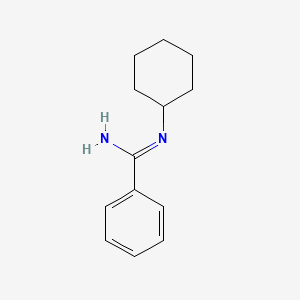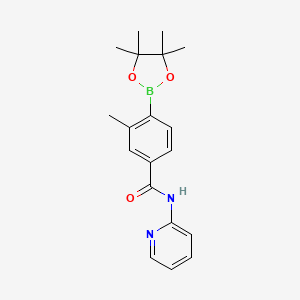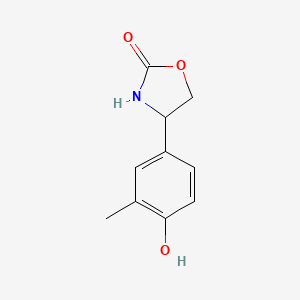
4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one: is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(4-oxo-3-methylphenyl)-1,3-oxazolidin-2-one.
Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)-1,3-oxazolidin-2-amine.
Substitution: Formation of substituted derivatives on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and resins. It is also employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the oxazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methylacetophenone: Shares the hydroxy and methyl groups on the phenyl ring but lacks the oxazolidinone ring.
4-Hydroxy-3-methoxyphenylpropionic acid: Contains a hydroxy and methoxy group on the phenyl ring with a propionic acid side chain.
4-Hydroxy-3-methylphenyl-2-propanone: Similar structure but with a propanone side chain instead of the oxazolidinone ring.
Uniqueness: The presence of the oxazolidinone ring in 4-(4-Hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
4-(4-hydroxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-6-4-7(2-3-9(6)12)8-5-14-10(13)11-8/h2-4,8,12H,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
RMQSSSIZUZQZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



